molecular formula C13H14O2 B8309379 6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde

6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde

Cat. No.: B8309379
M. Wt: 202.25 g/mol
InChI Key: LKXATANFORVAKS-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-methoxy-1-methyl-3,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C13H14O2/c1-9-11(8-14)4-3-10-7-12(15-2)5-6-13(9)10/h5-8H,3-4H2,1-2H3

InChI Key

LKXATANFORVAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2=C1C=CC(=C2)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Compound B (0.44 g, 2.5 mmole) in dry dimethylfomamide (1.3 ml, 16.8 mmole) at ice cooling and stirring under argon atmosphere, phosphorus oxychloride (0.62 ml, 6.65 mmole) was added drop-by-drop in 2 minutes. The reaction mixture was stirred in an oil bath of 70-75° C. for 3 hours. After cooling in an ice bath, ice (6 g) was added, then sodium acetate (anhydrous, 3.7 g) was added, and the mixture (pH 6) was warmed in an oil bath at 70-75° C. for 15 minutes. After cooling, it was extracted with ether (1×10 ml and 3×5 ml), the combined organic solutions were washed with water (3×3 ml), dried (magnesium sulfate), decolorized (with activated carbon), and evaporated. The residue (0.33 g) was recrystallized from cyclohexane (2 ml) and dried over potassium hydroxide in a vacuum giving the pure product 6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde (Compound C, 0.22 g, 44%) as light brown crystals, mp. 70-72° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of Compound B (0.44 g, 2.5 mmole) in dry dimethylformamide (1.3 ml, 16.8 mmole) at ice cooling and stirring under argon atmosphere, phosphorus oxychloride (0.62 ml, 6.65 mmole) was added drop-by-drop in 2 minutes. The reaction mixture was stirred in an oil bath of 70-75° C. for 3 hours. After cooling in an ice bath, ice (6 g) was added, then sodium acetate (anhydrous, 3.7 g) was added, and the mixture (pH ˜6) was warmed in an oil bath at 70-75° C. for 15 minutes. After cooling, it was extracted with ether (1×10 ml and 3×5 ml), the combined organic solutions were washed with water (3×3 ml), dried (magnesium sulfate), decolorized (with activated carbon), and evaporated. The residue (0.33 g) was recrystallized from cyclohexane (2 ml) and dried over potassium hydroxide in a vacuum giving the pure product 6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde (Compound C, 0.22 g, 44%) as light brown crystals, mp. 70-72° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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